molecular formula C16H14N2O3 B2558306 3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid CAS No. 929975-03-1

3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid

Cat. No. B2558306
CAS RN: 929975-03-1
M. Wt: 282.299
InChI Key: XONVDGWYZQGQEQ-UHFFFAOYSA-N
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Description

“3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid” is a chemical compound with the molecular formula C16H14N2O3 . It is used for proteomics research . The compound is also known as "3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1cccn2c(COc3ccccc3C(=O)O)cnc12 . This indicates that the compound contains a methylimidazo[1,2-a]pyridin-2-yl group attached to a benzoic acid group via a methoxy bridge .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 282.29 . The compound is a solid . The InChI code for the compound is 1S/C15H12N2O3/c18-15(19)11-4-3-5-13(8-11)20-10-12-9-17-7-2-1-6-14(17)16-12/h1-9H,10H2,(H,18,19) .

Safety and Hazards

The compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-4-3-7-18-9-13(17-15(11)18)10-21-14-6-2-5-12(8-14)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONVDGWYZQGQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)COC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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